molecular formula C11H12ClNO2 B1447536 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride CAS No. 298210-01-2

5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride

Cat. No.: B1447536
CAS No.: 298210-01-2
M. Wt: 225.67 g/mol
InChI Key: TXWYCMAXHNMVQH-UHFFFAOYSA-N
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Description

5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Properties

IUPAC Name

1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c13-10(14)11-5-9(11)8-4-2-1-3-7(8)6-12-11;/h1-4,9,12H,5-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWYCMAXHNMVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(NCC3=CC=CC=C23)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Cyclopropanation: The cyclopropane ring is introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst such as rhodium or copper.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Synthetic Routes

The compound’s synthesis likely involves cycloaddition or ring-closing strategies for cyclopropane formation. A plausible pathway includes:

  • Cyclopropanation : Use of carbene precursors (e.g., dichlorocarbene from chloroform and NaOH) to form the cyclopropane ring fused to the isoquinoline core .

  • Carboxylic Acid Introduction : Hydrolysis of nitrile intermediates under acidic conditions (e.g., HCl/H₂O at 100°C) .

Table 1: Hypothetical Synthetic Steps

StepReaction TypeConditions/ReagentsProduct Intermediate
1CyclopropanationCHCl₃, NaOH, phase-transfer catalystCyclopropane-fused isoquinoline
2Nitrile HydrolysisHCl (conc.), H₂O, 100°C, 6 hoursCarboxylic acid formation
3Salt FormationHCl in anhydrous etherHydrochloride salt

Cyclopropane Ring

  • Stability : The strained cyclopropane ring may undergo ring-opening reactions under strong acidic or oxidative conditions.

  • Electrophilic Addition : Potential reactions with halogens (e.g., bromine) via π-bond-like behavior .

Carboxylic Acid

  • Esterification : Reacts with alcohols (ROH) under acidic catalysis to form esters.

  • Decarboxylation : Possible under thermal conditions, especially if adjacent to electron-withdrawing groups .

Isoquinoline Core

  • Electrophilic Substitution : Nitration or sulfonation at electron-rich positions (e.g., C5 or C8) .

  • Reduction : Catalytic hydrogenation (H₂/Pd) could reduce the aromatic ring to a tetrahydro derivative .

Salt-Specific Behavior

The hydrochloride salt enhances water solubility and modifies reactivity:

  • Protonation : The isoquinoline nitrogen remains protonated, reducing nucleophilicity in aqueous media .

  • Ion Exchange : Reacts with strong bases (e.g., NaOH) to regenerate the free base form .

Oxidative and Reductive Pathways

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may oxidize the cyclopropane ring or adjacent C–H bonds .

  • Reduction : NaBH₄ or LiAlH₄ could reduce carbonyl groups if present in derivatives .

Scientific Research Applications

The compound 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride (CAS Number: 298210-01-2) is a versatile small molecule scaffold with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its scientific research applications, including synthesis routes, biological activities, and potential therapeutic uses.

Safety Information

Safety data sheets indicate that this compound should be handled with care due to its potential hazards. Proper safety protocols must be followed during its use in laboratory settings.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its unique structural features make it an interesting scaffold for the development of new therapeutic agents.

Case Studies

  • Antitumor Activity : Research has indicated that derivatives of cyclopropa[c]isoquinoline compounds exhibit significant antitumor effects in vitro. Studies have shown that modifications to the carboxylic acid moiety can enhance biological activity against various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes. Researchers are exploring the synthesis of analogs to improve potency and selectivity for specific biological targets.

Biological Research

This compound serves as a valuable tool in biological research due to its ability to interact with various biological pathways. It can be used to study:

  • Enzyme Inhibition : Investigating its role as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Binding Studies : Understanding its interaction with neurotransmitter receptors could provide insights into its potential use in treating psychiatric disorders.

Data Tables

Activity TypeDescription
AntitumorSignificant effects on cancer cell lines
NeuroprotectivePotential protective effects against neurodegeneration

Mechanism of Action

The mechanism of action of 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds such as isoquinoline-3-carboxylic acid and isoquinoline-4-carboxylic acid share a similar core structure but lack the cyclopropane ring.

    Cyclopropane Derivatives: Compounds like cyclopropane-1-carboxylic acid and cyclopropane-1,2-dicarboxylic acid have the cyclopropane ring but lack the isoquinoline moiety.

Uniqueness

The uniqueness of 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride lies in its combined structural features of both the cyclopropane ring and the isoquinoline moiety. This combination imparts unique chemical and biological properties that are not observed in compounds with only one of these features.

Biological Activity

5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride (CAS Number: 298210-01-2) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

The chemical structure of this compound includes a cyclopropane moiety fused to an isoquinoline framework. This structural configuration may contribute to its biological activity through interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₁₁H₉ClN₂O₂
Molecular Weight232.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that compounds with isoquinoline structures often exhibit antimicrobial properties. A study exploring various isoquinoline derivatives demonstrated that cyclopropane-containing isoquinolines possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

There is emerging evidence that this compound may have anticancer effects. A case study involving in vitro assays showed that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal damage and improved cognitive function. This effect is hypothesized to be mediated through anti-inflammatory pathways and modulation of neurotransmitter levels.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against bacteria ,
AnticancerInhibition of cancer cell proliferation ,
NeuroprotectiveReduced neuronal damage in models ,

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of various isoquinoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) value that was significantly lower than that of standard antibiotics used in clinical settings.

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with higher concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride in laboratory settings?

  • Methodology : The synthesis typically involves cyclopropanation reactions under controlled conditions. For example, analogous compounds like 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid hydrochloride are synthesized via stepwise procedures using tetrahydrofuran (THF), aqueous HCl, and sodium hydroxide for neutralization . Key steps include:

  • Dispersion of intermediates in THF.
  • Acidic hydrolysis with HCl to form the hydrochloride salt.
  • Neutralization with NaOH to isolate the product.
    • Critical Parameters : Reaction temperature (20–30°C), stoichiometric control of HCl, and phase separation post-neutralization are crucial for yield optimization .

Q. How can researchers confirm the structural integrity of the cyclopropane ring in this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to identify cyclopropane ring protons (δ ~1.2–2.5 ppm) and quaternary carbons. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and ring geometry .
  • IR Spectroscopy : Detection of carboxylic acid (C=O stretch ~1700 cm1^{-1}) and cyclopropane ring vibrations (~1000 cm1^{-1}) .

Q. What purification strategies are effective for isolating this hydrochloride salt?

  • Methods :

  • Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to enhance crystal formation .
  • Column Chromatography : Silica gel with ethyl ether or dichloromethane/methanol gradients for impurities removal .
  • Lyophilization : For hygroscopic intermediates, freeze-drying ensures stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural analysis?

  • Case Study : Inconsistent 1^1H NMR signals for cyclopropane protons may arise from dynamic ring puckering.
  • Solutions :

  • Variable-Temperature NMR : To observe signal splitting at low temperatures .
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling : Use deuterated analogs to simplify complex splitting patterns .

Q. What are the challenges in maintaining stereochemical purity during synthesis, and how can they be mitigated?

  • Challenges : Racemization at the 6a-carboxylic acid position due to acidic/basic conditions.
  • Mitigation Strategies :

  • Low-Temperature Reactions : Minimize thermal degradation during cyclopropanation.
  • Chiral Auxiliaries : Use enantiopure starting materials or catalysts to control stereochemistry .
  • HPLC Analysis : Chiral columns (e.g., amylose-based) to monitor enantiomeric excess .

Q. How does the compound’s stability under varying pH conditions impact experimental design?

  • Findings :

  • Acidic Conditions : Protonation of the isoquinoline nitrogen enhances solubility but may degrade the cyclopropane ring over time .
  • Basic Conditions : Risk of ester hydrolysis at the carboxylic acid group.
    • Recommendations :
  • Buffer Selection : Use pH 4–6 buffers (e.g., acetate) for kinetic studies to balance stability and solubility .
  • Short-Term Storage : Lyophilized form at -20°C to prevent hydrolysis .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric ratios of the compound?

  • Possible Causes :

  • Catalyst Variability : Palladium vs. organocatalyst systems may favor different transition states .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates, altering stereoselectivity .
    • Resolution : Compare reaction matrices using Design of Experiments (DoE) to identify critical variables .

Application-Oriented Questions

Q. How can this compound serve as an intermediate in enzyme inhibition studies?

  • Case Example : Analogous tetrahydroisoquinoline derivatives act as inhibitors in folate metabolism (e.g., binding to aminomethyltransferase) .
  • Methodology :

  • Enzyme Assays : Monitor inhibition via UV-Vis spectroscopy using 5,10-methylene-THF as a substrate .
  • Docking Studies : Molecular docking to predict binding affinity at the enzyme’s active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 2
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride

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